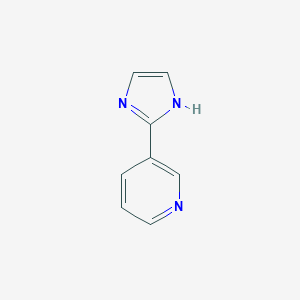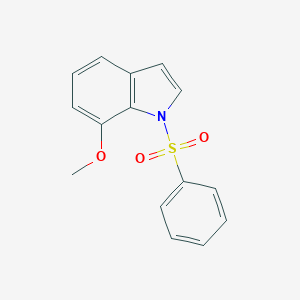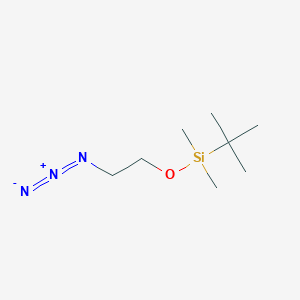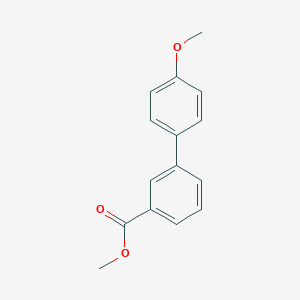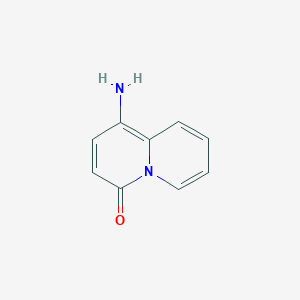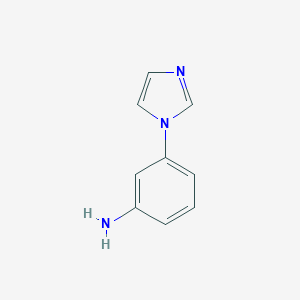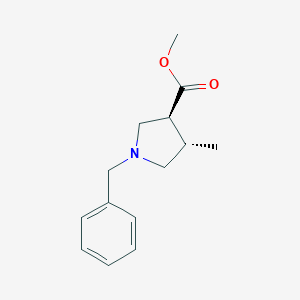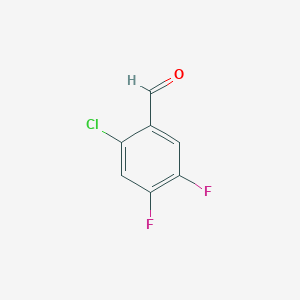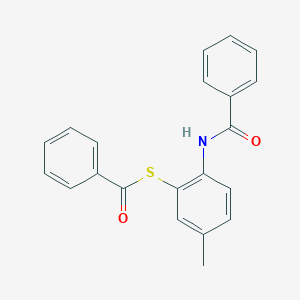
S-(2-Benzoylamino-5-methylphenyl)thiobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-Benzoylamino-5-methylphenyl)thiobenzoate, also known as BMBT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of S-(2-Benzoylamino-5-methylphenyl)thiobenzoate is not fully understood, but it is believed to involve the inhibition of bacterial and fungal cell wall synthesis, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
S-(2-Benzoylamino-5-methylphenyl)thiobenzoate has been shown to have various biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis. Additionally, S-(2-Benzoylamino-5-methylphenyl)thiobenzoate has been shown to exhibit antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using S-(2-Benzoylamino-5-methylphenyl)thiobenzoate in lab experiments is its relatively simple synthesis method. Additionally, S-(2-Benzoylamino-5-methylphenyl)thiobenzoate has shown promising results in various scientific research studies, making it a potential candidate for further investigation. However, one limitation of using S-(2-Benzoylamino-5-methylphenyl)thiobenzoate in lab experiments is its potential toxicity, which may require further investigation.
Future Directions
There are several potential future directions for the study of S-(2-Benzoylamino-5-methylphenyl)thiobenzoate. One potential direction is the investigation of its potential as a therapeutic agent for various bacterial and fungal infections. Additionally, further investigation into its anticancer properties may lead to the development of new cancer treatments. Finally, the investigation of its antioxidant and anti-inflammatory properties may lead to the development of new therapies for various diseases.
Synthesis Methods
S-(2-Benzoylamino-5-methylphenyl)thiobenzoate can be synthesized through a multi-step process involving the reaction of 2-amino-5-methylbenzoic acid with thionyl chloride and subsequent reactions with benzoyl chloride and thiourea. The final product is obtained through recrystallization.
Scientific Research Applications
S-(2-Benzoylamino-5-methylphenyl)thiobenzoate has been used in various scientific research studies due to its potential applications in the field of organic synthesis, as well as its antibacterial, antifungal, and anticancer properties. S-(2-Benzoylamino-5-methylphenyl)thiobenzoate has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, S-(2-Benzoylamino-5-methylphenyl)thiobenzoate has been shown to exhibit cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment.
properties
CAS RN |
112308-06-2 |
|---|---|
Molecular Formula |
C21H17NO2S |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
S-(2-benzamido-5-methylphenyl) benzenecarbothioate |
InChI |
InChI=1S/C21H17NO2S/c1-15-12-13-18(22-20(23)16-8-4-2-5-9-16)19(14-15)25-21(24)17-10-6-3-7-11-17/h2-14H,1H3,(H,22,23) |
InChI Key |
SFJFUQHIPZGZIK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3 |
synonyms |
S-(2-BenzoylaMino-5-Methylphenyl)thiobenzoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-4-amino-2-[[(2S)-2-azaniumyl-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoate](/img/structure/B171930.png)
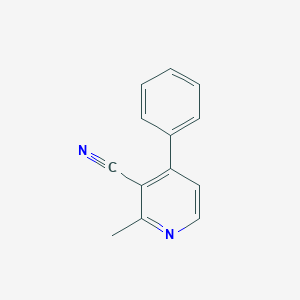

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B171935.png)
